molecular formula C12H15N3O B15228690 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline

Cat. No.: B15228690
M. Wt: 217.27 g/mol
InChI Key: QWAILYJERGABOJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is an aromatic amine derivative featuring a pyrazole ring substituted with an ethyl group and a para-methoxy aniline moiety. Its synthesis typically involves cobalt-catalyzed C–N bond formation reactions, as demonstrated in studies utilizing polymer-bound catalysts like PS-Co(BBZN)Cl₂ for optimized arylamination . The compound is characterized by spectroscopic methods (¹H/¹³C NMR, mass spectrometry, elemental analysis), confirming its structural integrity . Its hybrid structure combines electron-donating groups (methoxy, ethyl) and a heterocyclic pyrazole core, which are critical for modulating reactivity and biological interactions.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-4-methoxyaniline

InChI

InChI=1S/C12H15N3O/c1-3-15-8-9(7-14-15)11-6-10(13)4-5-12(11)16-2/h4-8H,3,13H2,1-2H3

InChI Key

QWAILYJERGABOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

Preparation Methods

Substitution of Halogenated Nitrobenzene Precursors

A two-step strategy involving NAS followed by catalytic hydrogenation has been validated for analogous structures. For this compound, this method proceeds as follows:

Step 1: Pyrazole Coupling
3-Fluoro-4-methoxynitrobenzene reacts with 1-ethyl-1H-pyrazole under basic conditions (e.g., NaH/DMF at 70–120°C), yielding 3-(1-ethyl-1H-pyrazol-4-yl)-4-methoxynitrobenzene. Key parameters include:

Parameter Optimal Value Yield (%)
Base NaH (1.1 eq) 44–69
Solvent DMF or THF
Temperature 85°C
Reaction Time 6–12 h

Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, achieving yields of 81–90%.

Limitations and Modifications

  • Leaving Group Reactivity : Fluorine’s poor leaving-group aptitude on benzene necessitates alternatives like triflate or nitro groups.
  • Directing Effects : Methoxy’s ortho/para-directing nature complicates meta-substitution, requiring high temperatures or Lewis acid catalysts.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-4-methoxyaniline with 1-ethyl-4-pyrazoleboronic acid offers a regioselective route. However, boronic acid availability necessitates precursor synthesis:

Pyrazoleboronic Acid Synthesis

  • Directed Lithiation : 1-Ethylpyrazole undergoes lithiation at position 4 using LDA at −78°C.
  • Quenching with B(OR)₃ : Forms 1-ethyl-4-pyrazoleboronic acid pinacol ester.

Coupling Conditions

Parameter Optimal Value Yield (%)
Catalyst Pd(PPh₃)₄ 60–75
Base Na₂CO₃
Solvent DME/H₂O

Ullmann-Type Coupling

Copper-mediated coupling of 3-iodo-4-methoxyaniline with 1-ethyl-1H-pyrazole avoids boronic acid synthesis but requires harsh conditions:

Parameter Optimal Value Yield (%)
Catalyst CuI (20 mol%) 50–65
Ligand 1,10-Phenanthroline
Temperature 120°C

Pyrazole Ring Construction via Cyclocondensation

In Situ Pyrazole Formation

Primary amines react with diketones and hydroxylamine derivatives to form N-substituted pyrazoles. Adapting this for this compound:

General Procedure

  • Amine Protection : 4-Methoxyaniline is acetylated to 4-methoxyacetanilide.
  • Ketone Introduction : Friedel-Crafts acylation at position 3 (AlCl₃, acetyl chloride).
  • Cyclocondensation : React with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine at 85°C.
  • Deprotection : Acidic hydrolysis regenerates the amine.

Yield Optimization

Step Yield (%)
Friedel-Crafts 30–40
Cyclocondensation 35–44
Deprotection 85–90

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield (%)
NAS + Hydrogenation Mild conditions, scalable Limited by leaving-group reactivity 44–81
Suzuki Coupling High regioselectivity Boronic acid synthesis required 60–75
Ullmann Coupling Avoids boronic acids High temperatures, moderate yields 50–65
Cyclocondensation In situ ring formation Multi-step, low intermediate yields 30–44

Mechanistic Insights and Reaction Kinetics

NAS Mechanism

The methoxy group activates the benzene ring via electron donation, facilitating attack by the pyrazole’s nitrogen lone pair. Transition-state modeling indicates a concerted process with partial negative charge development at the meta position.

Hydrogenation Selectivity

Pd/C selectively reduces nitro groups without affecting pyrazole rings or methoxy groups. Kinetic studies show pseudo-first-order dependence on H₂ pressure.

Industrial-Scale Considerations

  • Cost Efficiency : NAS routes are preferred for large-scale production due to lower catalyst costs.
  • Purification Challenges : Column chromatography remains a bottleneck; alternatives like crystallization or distillation are under investigation.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight Key Features
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline Ethyl-pyrazole, methoxy-aniline 247.3 (estimated) Electron-rich pyrazole, planar aromaticity
3-(Cyclopentyloxy)-4-methoxyaniline HCl Cyclopentyloxy, methoxy-aniline 193.18 Bulky alkoxy group, enhanced solubility
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) Triazine, methoxy-aniline, vinyl linker 343.3 (estimated) Triazine heterocycle, conjugated system
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Chlorophenyl, pyridinone 345.2 (estimated) Pyridinone core, halogenated aromaticity

Key Observations :

  • Heterocyclic Diversity: TRI and PYR () incorporate triazine and pyridinone rings, respectively, which introduce distinct electronic profiles. TRI’s triazine core is electron-deficient, contrasting with the electron-rich pyrazole in the target compound .

Key Observations :

  • The cobalt-based catalytic system (PS-Co(BBZN)Cl₂) used for the target compound offers higher yields (~75–85%) compared to TRI’s synthesis (~60–70%) .
  • TRI and PYR were identified via high-throughput screening, whereas the target compound’s synthesis is mechanistically well-defined .

Key Observations :

  • TRI and PYR exhibit antifungal activity due to their N-heterocyclic cores and free -NH- linkages, which may facilitate target binding . The target compound’s biological activity remains unexplored but shares structural motifs (para-methoxy aniline) with TRI and PYR.
  • The target compound’s lower predicted LogP (2.8 vs. 3.1–3.5) suggests improved hydrophilicity compared to TRI and PYR .

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from various studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate hydrazine derivatives with substituted anilines, leading to the formation of the pyrazole moiety. The methoxy group on the aniline contributes to its lipophilicity and may enhance its biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and Aurora-A kinase. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented. Studies have shown that compounds containing the pyrazole ring exhibit notable antibacterial and antifungal activities. For example, synthesized pyrazole carboxamides demonstrated significant antifungal effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antitumor Efficacy

A recent investigation assessed the efficacy of various pyrazole derivatives against breast cancer cell lines. Two specific compounds were identified as having high cytotoxicity, particularly against MDA-MB-231 cells. The study utilized apoptosis assays to confirm that these compounds induced programmed cell death more effectively than conventional treatments alone .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-75.2Yes
Pyrazole BMDA-MB-2313.8Yes

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, several pyrazole derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial potency, making them promising candidates for further development as antimicrobial agents .

CompoundBacterial Strain TestedZone of Inhibition (mm)
Pyrazole CE. coli15
Pyrazole DS. aureus20

Q & A

Q. What are the optimal synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves coupling reactions between pyrazole derivatives and methoxy-substituted aniline precursors. A microwave-assisted method (commonly used for analogous structures) can enhance reaction efficiency by reducing time and improving yield. For example:

  • Step 1: React 1-ethyl-1H-pyrazole-4-boronic acid with 4-methoxy-3-nitroaniline under Suzuki-Miyaura conditions (Pd catalyst, base, and microwave irradiation at 100–120°C for 30–60 minutes).
  • Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C, ethanol, room temperature).
  • Yield Optimization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via LC-MS to avoid side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl-pyrazole moiety (e.g., singlet for pyrazole C-H at δ 7.5–8.0 ppm) and methoxy group (δ 3.8–4.0 ppm).
  • X-ray Crystallography: Employ SHELXL for structure refinement. Key parameters include resolving torsional angles of the ethyl group and methoxy-phenyl alignment. SHELX’s robustness with twinned data is advantageous for small-molecule refinement .
  • Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ≈ 248.14 g/mol) .

Q. What preliminary biological screening approaches are recommended for this compound?

Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors like glycine transporters (GlyT1), based on structural analogs showing inhibitory activity .
  • In Vitro Assays: Test solubility in DMSO/PBS and perform cytotoxicity screening (MTT assay on HEK-293 cells). Prioritize assays relevant to the methoxy group’s role in membrane permeability .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental collision cross-section (CCS) values?

Answer:

  • Step 1: Calculate theoretical CCS using software like MOBCAL with density functional theory (DFT)-optimized structures.
  • Step 2: Compare with experimental CCS (ion mobility spectrometry). Discrepancies often arise from conformational flexibility; apply molecular dynamics (MD) simulations (e.g., GROMACS) to model gas-phase conformers .
  • Mitigation: Use tandem MS/MS to validate fragmentation patterns and refine computational parameters .

Q. What advanced crystallographic strategies address challenges in refining disordered ethyl/pyrazole moieties?

Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.
  • Refinement in SHELXL: Apply restraints (DELU, SIMU) for the ethyl group’s thermal motion. For severe disorder, split the moiety into two positions and refine occupancy ratios .
  • Validation: Check R-factors and ADP (atomic displacement parameter) consistency using Coot and the IUCr’s checkCIF tool .

Q. How should researchers reconcile contradictory biological activity data across structural analogs?

Answer:

  • Case Study Analysis: Compare analogs like [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine (similar backbone but differing substituents). Differences in logP or hydrogen-bonding capacity may explain variance in receptor binding .
  • Methodological Adjustments: Standardize assay conditions (e.g., pH, incubation time). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives .

Q. What strategies optimize regioselectivity in pyrazole functionalization during derivative synthesis?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the aniline nitrogen) to steer electrophilic substitution to the pyrazole’s 4-position.
  • Metal-Mediated Coupling: Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) for selective functionalization. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Answer:

  • In Vitro Models: Incubate with liver microsomes (human/rat) and analyze via HPLC-MS for metabolite identification.
  • Key Metrics: Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣ₎). Structural modifications (e.g., fluorination of the methoxy group) may enhance stability .

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